Kottamide C

CAS No.:

Cat. No.: VC1871652

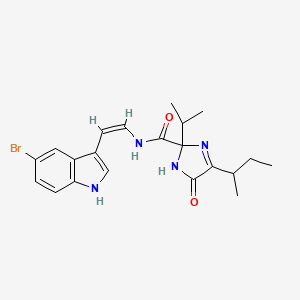

Molecular Formula: C21H25BrN4O2

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25BrN4O2 |

|---|---|

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | N-[(Z)-2-(5-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |

| Standard InChI | InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-7-6-15(22)10-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |

| Standard InChI Key | JAJNSMHHDOZHAF-HJWRWDBZSA-N |

| Isomeric SMILES | CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=C(C=C3)Br |

| Canonical SMILES | CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=C(C=C3)Br |

Introduction

Structural Characteristics

Core Structural Features

Kottamide C, like other members of its family, features a brominated indole skeleton linked through a (Z)-enamide bond to an amino acid moiety. Based on structural patterns observed in related kottamides, it likely contains a 5,6-dibromoindole core similar to that found in Kottamide E .

The defining characteristic of these compounds is their thermodynamically less stable (Z)-enamide configuration, which presents significant synthetic challenges. This structural feature is thought to be critical for the biological activity observed across the kottamide family .

Comparative Structural Analysis

While Kottamide E is distinguished by its unusual 4-amino-1,2-dithiolane-4-carboxylic acid residue (the only natural product reported to contain this feature), Kottamide C possesses its own unique structural elements that differentiate it from other members of the family . The bromination pattern on the indole ring likely plays a crucial role in its specific biological activities.

Biological Source and Isolation

Natural Source

Kottamide C was isolated from the marine ascidian Pycnoclavella kottae collected from New Zealand waters. Marine ascidians, also known as sea squirts, have proven to be rich sources of bioactive compounds with unique structural features .

Isolation Methodology

The isolation of kottamides typically involves bioassay-guided fractionation of the ascidian extract. These compounds are often present as minor components, making their isolation and purification particularly challenging. The process generally employs various chromatographic techniques to separate these structurally similar compounds from the complex marine extract.

Biological Activities

Anti-inflammatory Properties

Kottamide C, along with related kottamides A, B, and D, has demonstrated significant anti-inflammatory activity in preliminary screenings. These properties suggest potential applications in treating inflammatory conditions and related disorders .

Antitumor Activities

Among the most promising aspects of Kottamide C is its reported antitumor activity. This property has generated considerable interest in the compound as a potential lead for anticancer drug development . The specific mechanisms underlying these effects remain to be fully elucidated.

Anti-metabolic Activities

The kottamide family, including Kottamide C, has exhibited anti-metabolic activities that may interfere with cellular metabolic processes in target organisms. This bioactivity profile suggests multiple potential therapeutic applications that warrant further investigation .

Synthetic Approaches

Synthetic Challenges

The synthesis of kottamides presents several significant challenges, particularly in establishing the thermodynamically less stable (Z)-enamide linkage. Insights from the synthesis of Kottamide E suggest that protecting group strategies are crucial for successful synthesis of these compounds .

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of Kottamide C would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Ultraviolet-Visible (UV-Vis) spectroscopy to characterize the chromophore system

Chromatographic Methods

Purification and analysis of Kottamide C likely requires sophisticated chromatographic methods. The synthesis of related Kottamide E required semi-preparative and analytical HPLC for final purification, suggesting similar challenges would be encountered with Kottamide C .

Structure-Activity Relationships

Functional Group Contributions

The specific bromination pattern on the indole ring of Kottamide C likely contributes significantly to its biological activity profile. Comparison with other members of the kottamide family could provide valuable insights into structure-activity relationships that might guide future synthetic and pharmacological studies.

Conformational Considerations

Research Limitations and Future Directions

Current Knowledge Gaps

Despite the significance of Kottamide C, several important aspects remain to be fully explored:

-

Detailed structural characterization

-

Specific mechanisms underlying its biological activities

-

Comprehensive synthetic routes with optimized yields

-

Complete pharmacological profile and potential therapeutic applications

Future Research Opportunities

Future research on Kottamide C might productively focus on:

-

Development of efficient and scalable synthetic routes

-

Detailed investigation of structure-activity relationships

-

Exploration of specific molecular targets and mechanisms of action

-

Preclinical evaluation of therapeutic potential in relevant disease models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume